molecular formula C6H5N3O3 B1583589 5-Nitropicolinamide CAS No. 59290-34-5

5-Nitropicolinamide

Cat. No. B1583589
CAS RN: 59290-34-5
M. Wt: 167.12 g/mol
InChI Key: JGLGOTZFQGEALJ-UHFFFAOYSA-N
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Description

5-Nitropicolinamide, also known as 5-nitro-2-pyridinecarboxamide, is a crystalline compound. It has a molecular weight of 167.12 . The IUPAC name for this compound is 5-nitro-2-pyridinecarboxamide .


Physical And Chemical Properties Analysis

5-Nitropicolinamide has a molecular weight of 167.12 . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

5-Nitropicolinamide derivatives exhibit promising antimicrobial activities. For instance, methyl 4-phenylpicolinoimidate derivatives, related to 5-nitropicolinamide, have been synthesized and evaluated for their antimicrobial properties, including against tuberculosis. Certain derivatives displayed significant activity against Gram-positive bacteria and exhibited tuberculostatic activity, indicating potential as starting points for antimicrobial drug development (Gobis et al., 2022).

Application in Cancer Treatment

5-Nitropicolinamide-related compounds have applications in cancer treatment. For example, nitroxoline, a derivative, has shown promise in repurposing for cancer therapy. Studies have highlighted its role in inhibiting tumor progression, demonstrating potent antitumor activity and suggesting its potential use in oncological treatments (Kos & Mitrović, 2019). Another study identified 5-nitro-1,10-phenanthroline as a lead compound with a dual mechanism of action against Mycobacterium tuberculosis, further supporting its role in antimicrobial and potentially antitumor applications (Kidwai et al., 2017).

Biosensors and Biofuel Cells

5-Nitropicolinamide derivatives are also useful in the development of biosensors and biofuel cells. Studies on 1,10-phenanthroline derivatives, including 5-nitro-1,10-phenanthroline, have demonstrated their potential as redox mediators for oxidases, making them suitable for the development of reagent-less biosensors and biofuel cells (Oztekin et al., 2010).

Antibacterial Agents Design

Research on 5-nitroimidazole (a related compound to 5-nitropicolinamide) incorporated into ruthenium complexes has shown promising results in designing antibacterial agents. This study provided insights into using Ru(II)-polypyridyl complexes to incorporate biologically relevant nitroimidazole derivatives, which could pave the way for novel antimicrobials (Giacomazzo et al., 2021).

Future Directions

While specific future directions for 5-Nitropicolinamide are not mentioned in the available resources, it’s worth noting that nitro compounds like 5-Nitropicolinamide have potential applications in various fields, including medicine and agriculture .

properties

IUPAC Name

5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-6(10)5-2-1-4(3-8-5)9(11)12/h1-3H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGOTZFQGEALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334764
Record name 5-Nitropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropicolinamide

CAS RN

59290-34-5
Record name 5-Nitropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HH Patel - 2018 - search.proquest.com
Abstract Design of synthetic strategies that allow facile access to a stereocenter in a catalytic fashion is highly desirable. This dissertation details the development of a palladium-…
Number of citations: 0 search.proquest.com

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